molecular formula C12H12O3 B1609420 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 426250-36-4

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B1609420
CAS No.: 426250-36-4
M. Wt: 204.22 g/mol
InChI Key: KZHWXVVQAXXHQS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, which is an acid-catalyzed reaction between a phenol and a β-keto ester. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride and is carried out under reflux conditions . Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one reacts with alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) .

Chemical Reactions Analysis

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

4-ethyl-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHWXVVQAXXHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415799
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426250-36-4
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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